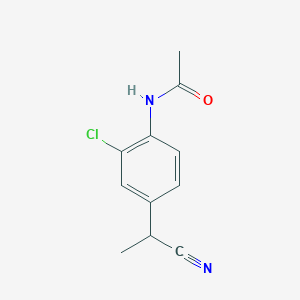
2-(4-Acetamino-3-chlorophenyl)propionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Acetamino-3-chlorophenyl)propionitrile is a chemical compound with the molecular formula C11H11ClN2O and a molecular weight of 222.67084 g/mol. It is also known by its IUPAC name, N-[2-chloro-4-(1-cyanoethyl)phenyl]acetamide. This compound is characterized by the presence of an acetamino group, a chlorophenyl group, and a propionitrile group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetamino-3-chlorophenyl)propionitrile typically involves the reaction of 4-acetamino-3-chlorobenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Acetamino-3-chlorophenyl)propionitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-Acetamino-3-chlorophenyl)propionitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Acetamino-3-chlorophenyl)propionitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Acetamino-3-bromophenyl)propionitrile: Similar structure but with a bromine atom instead of chlorine.
2-(4-Acetamino-3-fluorophenyl)propionitrile: Similar structure but with a fluorine atom instead of chlorine.
2-(4-Acetamino-3-methylphenyl)propionitrile: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-(4-Acetamino-3-chlorophenyl)propionitrile is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological properties compared to its analogs. The chlorine atom can influence the compound’s electronic properties, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
28581-73-9 |
|---|---|
Formule moléculaire |
C11H11ClN2O |
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
N-[2-chloro-4-(1-cyanoethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H11ClN2O/c1-7(6-13)9-3-4-11(10(12)5-9)14-8(2)15/h3-5,7H,1-2H3,(H,14,15) |
Clé InChI |
VHIRLDHNBREVHW-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)C1=CC(=C(C=C1)NC(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


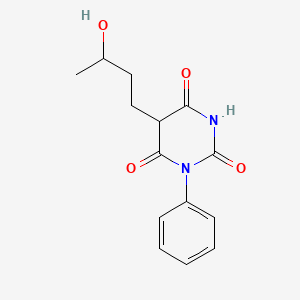
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B13834481.png)
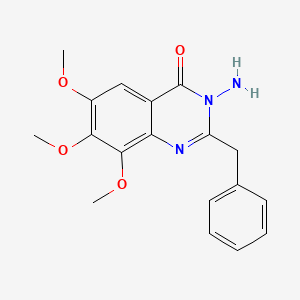
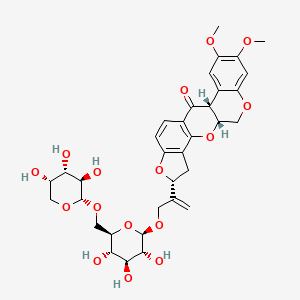
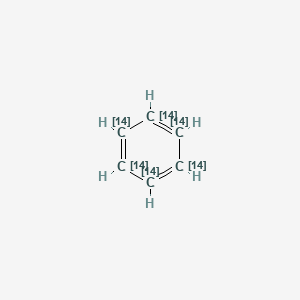
![5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid](/img/structure/B13834493.png)
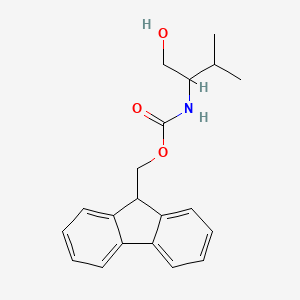

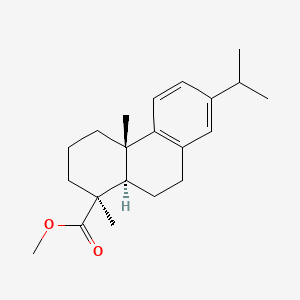

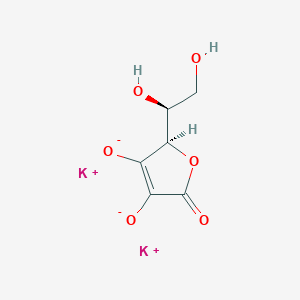
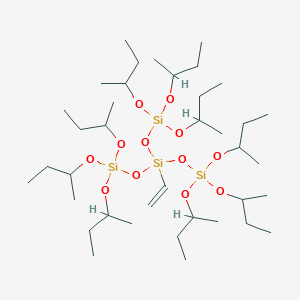
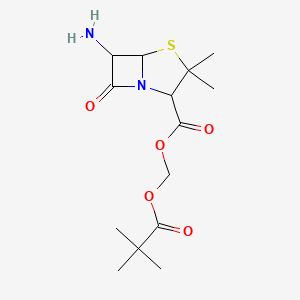
![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/structure/B13834548.png)
